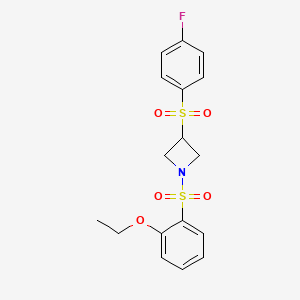

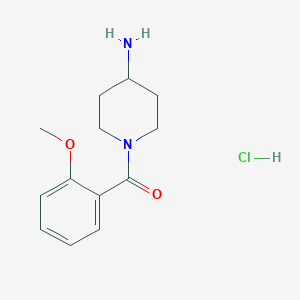

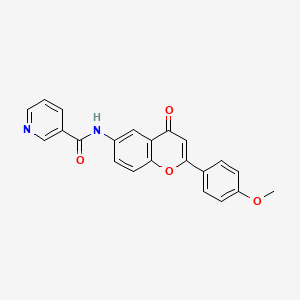

1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps, including functional group transformations , cyclization , and sulfonation . Researchers have explored various synthetic routes, optimizing conditions for high yields and purity. Notably, the pinacol boronate ester strategy has been employed due to its versatility in constructing aryl-sulfonyl bonds .

Chemical Reactions Analysis

科学的研究の応用

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents: The azetidine scaffold in this compound offers potential as an anti-inflammatory agent. Researchers are investigating its ability to modulate inflammatory pathways, potentially leading to novel drug candidates for conditions such as arthritis, asthma, and autoimmune diseases .

Pain Management: Given its structural features, 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine may interact with pain receptors. Studies are underway to explore its analgesic properties and evaluate its efficacy in pain management .

Materials Science

Polymerization Initiators: The sulfonyl groups in this compound can serve as efficient initiators for polymerization reactions. Researchers are investigating their use in creating functional polymers with tailored properties, such as improved mechanical strength or thermal stability .

Photoresists: 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine has been explored as a potential component in photoresists used in semiconductor manufacturing. Its ability to undergo controlled chemical transformations upon exposure to light makes it valuable for lithography processes .

Organic Synthesis

Sulfonamide Chemistry: The sulfonyl groups in this compound participate in diverse synthetic transformations. Researchers have utilized them as versatile building blocks for the construction of complex molecules, including natural products and pharmaceutical intermediates .

Agrochemicals

Pesticide Development: The unique combination of the ethoxyphenyl and fluorophenyl moieties in this compound may contribute to its pesticidal activity. Investigations are ongoing to assess its effectiveness against pests and its environmental impact .

Bioorganic Chemistry

Enzyme Inhibitors: Researchers are exploring the potential of 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine as an enzyme inhibitor. By targeting specific enzymes, it could play a role in regulating biochemical pathways or treating enzyme-related diseases .

Computational Chemistry

Molecular Docking Studies: Computational simulations, such as molecular docking, can predict the binding affinity of this compound to specific protein targets. Researchers use these insights to guide drug design and optimize its interactions with biological macromolecules .

将来の方向性

特性

IUPAC Name |

1-(2-ethoxyphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO5S2/c1-2-24-16-5-3-4-6-17(16)26(22,23)19-11-15(12-19)25(20,21)14-9-7-13(18)8-10-14/h3-10,15H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEQCMTYYANKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

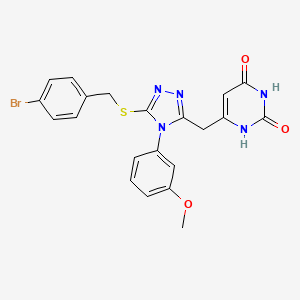

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2698717.png)

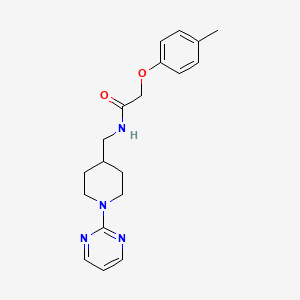

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)

![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)

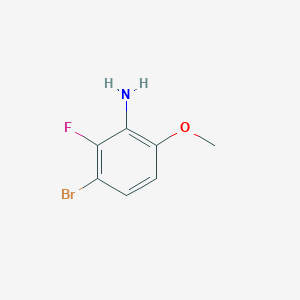

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)